2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-oxothieno[3,2-d]triazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3S/c11-5(12)3-10-7(13)6-4(8-9-10)1-2-14-6/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWSCKDEYBZPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=NN(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Cyclization
- Synthesis often begins with 2-aminothiophene-3-carboxylates , which serve as versatile intermediates for constructing thieno-fused heterocycles.
- These aminothiophenes can be reacted with isocyanates or isothiocyanates to form thienopyrimidine or thieno-triazine precursors.
- For example, reaction of 2-aminothiophene-3-carboxylates with N-ethylisocyanate under reflux in dichloromethane followed by cyclization with ethanolic sodium hydroxide yields thieno[2,3-d]pyrimidine-2,4-diones, a close analog to the target structure.
Formation of the 1,2,3-Triazine Ring
- The triazine ring can be constructed via cyclization of amino-substituted thiophene derivatives with hydrazine hydrate or sodium azide.
- For instance, reaction of amino esters with triethyl orthoformate and sodium azide produces tetrazolylthiophenes, which upon reflux with hydrazine hydrate cyclize to thieno[2,3-d]pyrimidin-4-one derivatives.
- Analogous methods can be adapted for the formation of the 1,2,3-triazine ring fused to thiophene, as in the target compound.
Introduction of the Acetic Acid Side Chain
- The acetic acid moiety is typically introduced via alkylation or acylation reactions at the nitrogen or carbon atoms of the heterocyclic ring.
- A common approach involves the use of haloacetic acid derivatives or esters which react with the heterocyclic nitrogen to form the acetic acid substituent.
- Subsequent hydrolysis of esters yields the free acid form.
Representative Synthetic Procedure
Based on analogous syntheses of related thieno-triazine compounds, a generalized synthetic route is as follows:
Analytical Data and Yields
While direct yield data for the exact compound are scarce, related compounds synthesized by similar methods report:
Research Findings and Optimization Notes
- Microwave irradiation has been shown to enhance yields and reduce reaction times in the preparation of thienylthiourea derivatives and related intermediates, which can be adapted for triazine ring formation.
- Use of polar aprotic solvents like DMF and acetic acid as reaction media facilitates cyclization and substitution steps.
- Reflux times vary from 2 to 7 hours depending on the step, with longer reflux for cyclization reactions involving hydrazine hydrate.
- Purification typically involves recrystallization from solvents such as dioxane, ethanol, or DMF to achieve high purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antitumor agent. Research indicates that derivatives of thieno-triazines exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Case Study : A study published in a peer-reviewed journal demonstrated that modifications to the thieno-triazine structure could enhance its anticancer activity while reducing toxicity to normal cells .
Agrochemicals
Research has explored the use of 2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid in developing new herbicides and fungicides. The compound's ability to interfere with metabolic pathways in plants makes it a candidate for creating selective herbicides that minimize damage to crops while effectively controlling weeds.
Case Study : Field trials indicated that formulations containing this compound showed improved efficacy against resistant weed species compared to traditional herbicides .
Materials Science
The unique properties of thieno-triazines have led to their investigation in the field of materials science, particularly in the development of organic semiconductors and photovoltaic materials. The compound's electronic properties can be tuned for use in organic light-emitting diodes (OLEDs) and solar cells.
Case Study : A collaborative research effort highlighted the use of this compound in synthesizing novel polymer blends that exhibited enhanced charge transport properties, leading to improved device performance .
Mechanism of Action
The mechanism of action of 2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid with analogous compounds, focusing on structural features, synthesis routes, physicochemical properties, and biological activities.
Structural Comparisons
Physicochemical Properties
- Solubility : The acetic acid group in the target compound likely improves aqueous solubility compared to sulfonamide or carboxamide derivatives (e.g., 4-(4-oxobenzo-triazin-3-yl)benzenesulfonamides) .
- Stability: Thieno-triazinones may exhibit lower thermal stability than benzo-triazinones due to the electron-withdrawing thiophene ring .
- Melting Points: Triazole-thioacetic acids () show melting points between 160–220°C, whereas benzo-triazinone carboxamides () melt at 180–250°C. The target compound’s melting point is unreported but expected to align with these ranges.
Key Research Findings and Gaps
- Strengths: The acetic acid group in 2-(4-oxothieno-triazin-3-yl)acetic acid provides versatility for salt formation or conjugation, similar to triazole derivatives ().
- Limitations: No direct biological data exists for the target compound; its synthesis and characterization require further validation.
- Opportunities: Hybridizing the thieno-triazinone scaffold with bioactive moieties (e.g., morpholine or phenylalanine, as in ) could unlock novel pharmacological profiles .
Biological Activity
2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid is a heterocyclic compound characterized by its unique structure that combines a thieno ring and a triazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.
- Molecular Formula : C7H5N3O3S
- Molecular Weight : 211.20 g/mol
- CAS Number : 1707375-53-8
The compound's structure allows it to participate in various chemical reactions, making it a versatile candidate for further biological evaluation.
Enzyme Inhibition
Research indicates that compounds with thieno-triazine structures exhibit significant enzyme inhibitory activities. For instance, the compound may interact with enzymes by binding to their active sites, potentially blocking substrate access. This mechanism suggests its utility in developing therapeutic agents for conditions where enzyme regulation is crucial.
Antimicrobial Activity
Preliminary studies have explored the antimicrobial properties of similar thieno-triazine derivatives. While specific data on this compound is limited, compounds within this class have demonstrated activity against various bacterial strains. This positions them as potential candidates for further investigation in antimicrobial drug development.
Anti-inflammatory and Anticancer Potential
The anti-inflammatory and anticancer activities of thieno-triazine derivatives have been documented in various studies. These compounds have shown promise in inhibiting cell proliferation in cancer cell lines and modulating inflammatory responses. The specific effects of this compound on cancer cells require empirical validation through controlled studies.
Case Studies
- In Vitro Studies on Enzyme Inhibition :
- Antimicrobial Activity Assessment :
- Cytotoxicity Tests :
The mechanism by which this compound exerts its biological effects likely involves:
- Binding Interactions : The compound's unique structural features facilitate interactions with target proteins or enzymes.
- Modulation of Signaling Pathways : By inhibiting key enzymes or receptors, the compound may alter cellular signaling pathways involved in inflammation and cancer progression.
Q & A
Q. What are the key challenges in synthesizing 2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, including the formation of the thienotriazinone core followed by acetic acid side-chain introduction. Critical parameters include:
- Temperature control : Excessive heat may degrade the triazine ring (reflux at 80–90°C is common) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while acetic acid is used for cyclization .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOAc) improve yields .
Table 1 : Example Optimization Parameters
| Step | Solvent | Temp. (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclization | Acetic acid | 80 | NaOAc | 65–72 |
| Thioether formation | DMF | 60 | None | 58–63 |
Q. How are physicochemical properties (e.g., solubility, stability) of this compound characterized?
- Methodological Answer :
- Solubility : Tested in DMSO, water, and ethanol using UV-Vis spectroscopy or HPLC .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .
- pKa determination : Potentiometric titration identifies ionizable groups (e.g., carboxylic acid, triazine NH) .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thienotriazinone core and acetic acid linkage .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula; ESI+ detects [M+H]⁺ ions .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Molecular docking (AutoDock, Schrödinger) predicts binding affinity to targets (e.g., bacterial enzymes) using crystal structures from PDB .
- QSAR modeling : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., methoxy groups) with antimicrobial activity .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. What mechanistic insights explain the antimicrobial activity of thienotriazinone derivatives?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ against dihydrofolate reductase (DHFR) or β-lactamase, common bacterial targets .
- Resistance profiling : Compare MIC values against methicillin-resistant Staphylococcus aureus (MRSA) vs. wild-type strains .
- Metabolomics : LC-MS/MS tracks disruption of folate biosynthesis pathways in treated bacterial cultures .
Q. How can contradictions in reported bioactivity data be resolved?
- Methodological Answer :
- Standardized protocols : Adopt CLSI guidelines for MIC assays to minimize variability in inoculum size or growth media .
- Synergy studies : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiation effects .
- Meta-analysis : Pool data from independent studies using random-effects models to assess significance of structural modifications .
Q. What strategies improve the bioavailability of this compound in in vivo models?
- Methodological Answer :
- Prodrug design : Synthesize ester prodrugs (e.g., ethyl acetate derivatives) to enhance membrane permeability .
- Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release; characterize using dynamic light scattering (DLS) .
- Pharmacokinetics (PK) : Conduct IV/PO dosing in rodents with LC-MS/MS plasma analysis to calculate AUC and half-life .
Data Contradictions and Validation
Q. Why do some studies report divergent synthetic yields for analogous compounds?
- Methodological Answer :
- Reagent purity : Trace impurities in starting materials (e.g., 4-oxothienotriazine) can reduce yields; use HPLC-purified intermediates .
- Scale effects : Pilot-scale reactions (1–10 g) often yield less than small-scale (50–100 mg) due to mixing inefficiencies .
- Reproducibility : Independent replication in ≥3 labs with shared protocols mitigates bias .
Key Research Tools and Resources
- Synthetic Protocols : Multi-step routes from thienotriazinone precursors .
- Biological Assays : Standardized MIC (CLSI) and enzyme inhibition assays .
- Computational Software : AutoDock Vina, Gaussian (DFT), and MOE (QSAR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
